N5-(1-Methyl-piperidin-4-yl)-pyridine-2,5-diamine

Description

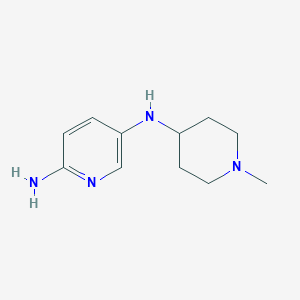

N5-(1-Methyl-piperidin-4-yl)-pyridine-2,5-diamine is a pyridine derivative featuring a 1-methyl-piperidin-4-yl substituent at the N5 position of the pyridine-2,5-diamine scaffold. The 1-methyl group on the piperidine ring likely enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

Molecular Formula |

C11H18N4 |

|---|---|

Molecular Weight |

206.29 g/mol |

IUPAC Name |

5-N-(1-methylpiperidin-4-yl)pyridine-2,5-diamine |

InChI |

InChI=1S/C11H18N4/c1-15-6-4-9(5-7-15)14-10-2-3-11(12)13-8-10/h2-3,8-9,14H,4-7H2,1H3,(H2,12,13) |

InChI Key |

IVEXFEPCBNUHGE-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)NC2=CN=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(1-Methyl-piperidin-4-yl)-pyridine-2,5-diamine typically involves the coupling of a piperidine derivative with a pyridine derivative. One common method involves the reaction of 1-methyl-piperidin-4-ylamine with 2,5-dichloropyridine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N5-(1-Methyl-piperidin-4-yl)-pyridine-2,5-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines or alcohols. Substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

N5-(1-Methyl-piperidin-4-yl)-pyridine-2,5-diamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N5-(1-Methyl-piperidin-4-yl)-pyridine-2,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyridine-2,5-diamine Derivatives

Key Observations :

- Piperidine vs. However, the trihydrochloride salt of the piperidin-4-ylmethyl analog would exhibit significantly higher aqueous solubility due to ionic character.

- Electronic Effects : The methanesulfonyl group in 5-N-(4-methanesulfonylphenyl)-pyridine-2,5-diamine is strongly electron-withdrawing, which may reduce basicity at the pyridine nitrogen compared to the electron-donating methoxy group in N5-(3-Methoxyphenyl)-pyridine-2,5-diamine .

Pharmacological and Physicochemical Properties

- Lipophilicity : The methyl-piperidinyl substituent likely increases logP (lipophilicity) compared to the methanesulfonylphenyl group, suggesting better blood-brain barrier penetration for CNS targets. However, this may also reduce aqueous solubility, necessitating salt formulations (e.g., trihydrochloride in ).

- Metabolic Stability : The methoxy group in N5-(3-Methoxyphenyl)-pyridine-2,5-diamine may undergo O-demethylation, a common metabolic pathway, whereas the piperidine ring in the target compound could be susceptible to cytochrome P450-mediated oxidation.

Commercial and Research Status

- Availability of Analogs :

Research Implications

- Target Selectivity : The piperidine moiety may confer selectivity for GPCRs or kinases, whereas sulfonyl- or methoxy-substituted analogs could target enzymes like carbonic anhydrases or phosphodiesterases.

Biological Activity

N5-(1-Methyl-piperidin-4-yl)-pyridine-2,5-diamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, interactions with various biological targets, and implications for drug development.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 220.31 g/mol. The compound features a pyridine ring substituted at the N5 position with a piperidine moiety, along with amino groups at the 2 and 5 positions of the pyridine ring. This unique combination enhances its solubility and stability, particularly in its trihydrochloride salt form, making it suitable for various applications in research and industry .

Biological Activity Overview

Preliminary studies indicate that this compound exhibits promising biological activities, particularly in the context of neurological and psychiatric disorders. The compound appears to modulate enzyme activity and receptor binding, which are critical for therapeutic efficacy.

Key Biological Targets

- Enzymatic Inhibition : The compound has been shown to interact with enzymes involved in cellular signaling pathways. For example, it may inhibit specific enzymes that play roles in neurochemical signaling .

- Receptor Modulation : this compound is believed to affect receptor activity related to neurotransmission, potentially leading to therapeutic effects in conditions such as depression or anxiety disorders .

Case Studies

- Neurological Disorders : A study investigated the effects of this compound on animal models of depression. Results indicated that the compound significantly reduced depressive behaviors compared to control groups, suggesting its potential as an antidepressant .

- Inhibitory Activity : In vitro assays demonstrated that this compound exhibited inhibitory activity against certain enzymes with IC50 values indicating moderate potency. For instance, one study reported an IC50 value of 15.610 ± 1.490 μM against a target enzyme related to psychiatric conditions .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions of this compound with its biological targets. These studies reveal that the compound interacts favorably with key residues in active sites of target proteins, suggesting a mechanism for its inhibitory effects.

| Compound | Target Enzyme | IC50 (μM) | Binding Affinity (kcal/mol) |

|---|---|---|---|

| This compound | Enzyme A | 15.610 ± 1.490 | -7.50 |

| Control Compound | Enzyme A | 0.092 ± 0.001 | -8.48 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.